
Tert-butyl 2,2,4-tribromobutanoate
概要
説明
Tert-butyl 2,2,4-tribromobutanoate: is an organic bromine compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a butanoate moiety, which is further substituted with three bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2,4-tribromobutanoate typically involves the bromination of tert-butyl butanoate. The process can be carried out using bromine (Br2) in the presence of a suitable catalyst or under UV light to facilitate the addition of bromine atoms to the butanoate backbone. The reaction conditions often include:
Solvent: Chloroform or carbon tetrachloride
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Iron(III) bromide or aluminum bromide
The reaction proceeds through a free radical mechanism, where the bromine radicals add to the carbon atoms of the butanoate, resulting in the formation of the tribrominated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and reaction control
Purification steps: Such as distillation or recrystallization to obtain high-purity product
Safety measures: To handle bromine and other hazardous reagents safely
化学反応の分析
Types of Reactions
Tert-butyl 2,2,4-tribromobutanoate undergoes various chemical reactions, including:
Substitution reactions: Where bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction reactions: Using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Elimination reactions: Leading to the formation of alkenes by the removal of hydrogen bromide.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Reduction: Lithium aluminum hydride in dry ether
Elimination: Potassium tert-butoxide in dimethyl sulfoxide
Major Products
Substitution: Tert-butyl 2,2,4-trihydroxybutanoate
Reduction: Tert-butyl 2,2,4-tribromobutanol
Elimination: Tert-butyl 2,4-dibromobutene
科学的研究の応用
Tert-butyl 2,2,4-tribromobutanoate has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industrial processes: Utilized in the production of flame retardants and other brominated products.
Environmental research: Studied for its impact on the environment and potential degradation pathways.
作用機序
The mechanism of action of tert-butyl 2,2,4-tribromobutanoate involves its reactivity towards nucleophiles and reducing agents. The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. The ester group can be reduced to an alcohol, and the compound can undergo elimination to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Tert-butyl 2,2,4-tribromobutanoate can be compared with other similar compounds such as:
- Tert-butyl 2,2-dibromobutanoate
- Tert-butyl 2,4-dibromobutanoate
- Tert-butyl 2-bromobutanoate
Uniqueness
- Higher bromine content : this compound has three bromine atoms, making it more reactive in substitution and elimination reactions compared to its dibrominated counterparts.
- Versatility : The presence of multiple bromine atoms and an ester group allows for a wide range of chemical transformations.
特性
IUPAC Name |
tert-butyl 2,2,4-tribromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br3O2/c1-7(2,3)13-6(12)8(10,11)4-5-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHLBAWYXXIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206177 | |
| Record name | Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-61-1 | |
| Record name | Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


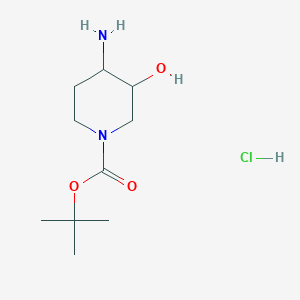
![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)
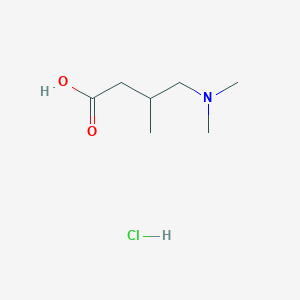
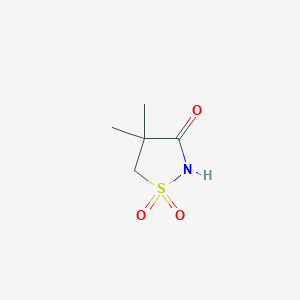
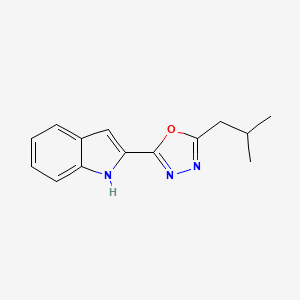
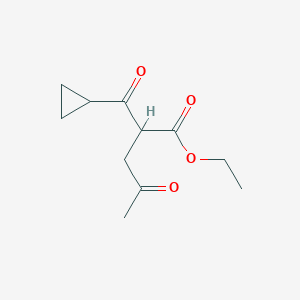
![2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1654023.png)
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol](/img/structure/B1654025.png)
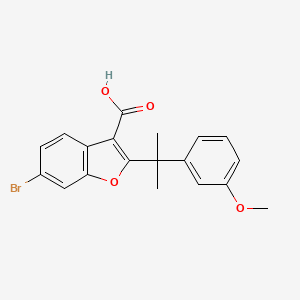
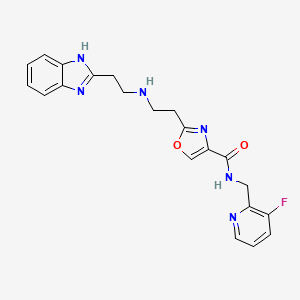
![8-[3-(2-Methoxyphenyl)propanoyl]-2-methyl-N-phenyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654028.png)
![(2-{3-[2-(4-Fluorophenoxy)ethyl]-1,2,4-oxadiazol-5-yl}-1-pyrrolidinyl)(6-methyl-3-pyridyl)methanone](/img/structure/B1654029.png)
![3-(3-Chloro-5-isoxazolyl)-1-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidino)-1-propanone](/img/structure/B1654035.png)
![(3-{3-[2-(Cyclopentylmethoxy)ethyl]-1,2,4-oxadiazol-5-yl}piperidino)(2,6-dimethoxy-3-pyridyl)methanone](/img/structure/B1654036.png)
